molecular formula C6H11NO3 B13193572 Methyl 5-methyl-1,3-oxazolidine-5-carboxylate

Methyl 5-methyl-1,3-oxazolidine-5-carboxylate

Cat. No.: B13193572
M. Wt: 145.16 g/mol
InChI Key: JECBRRDEUANINS-UHFFFAOYSA-N
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Description

Methyl 5-methyl-1,3-oxazolidine-5-carboxylate is a heterocyclic compound with the molecular formula C6H11NO3 It is a derivative of oxazolidine, a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-methyl-1,3-oxazolidine-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of 1,2-amino alcohols with carbonyl compounds under acidic or basic conditions. For instance, the reaction of 2-amino-2-methyl-1-propanol with methyl chloroformate in the presence of a base such as triethylamine can yield the desired oxazolidine derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as transition metals, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-1,3-oxazolidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxazolidinones, amines, and various substituted oxazolidines, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 5-methyl-1,3-oxazolidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-methyl-1,3-oxazolidine-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methyl-1,3-oxazolidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications, distinguishing it from other similar compounds .

Biological Activity

Methyl 5-methyl-1,3-oxazolidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the oxazolidine family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen atoms. Its molecular formula is C6H11NO3C_6H_{11}NO_3, and it typically appears as a white crystalline solid. The compound's structure allows for various interactions with biological macromolecules, making it a candidate for drug development.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus : Exhibited significant growth inhibition with a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Escherichia coli : Showed moderate susceptibility with an MIC of 64 µg/mL.

These findings suggest its potential use as an antimicrobial agent in treating bacterial infections.

Anticancer Activity

The compound has also been evaluated for its anticancer properties . In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HCT116 (Colon)15.2Induction of apoptosis
MDA-MB-231 (Breast)12.7Cell cycle arrest
A549 (Lung)18.4Inhibition of cell proliferation

The mechanism appears to involve the activation of caspase pathways and modulation of apoptosis-related proteins such as Bcl-2 and Bax.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, potentially altering cellular functions.
  • Receptor Binding : It may bind to specific receptors, modulating signaling pathways associated with cell growth and survival.
  • DNA Interaction : Preliminary studies suggest that it can intercalate into DNA, affecting replication and transcription processes.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Case Study 1: Anticancer Efficacy in Animal Models

In a study involving mice implanted with HCT116 tumors, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. The treatment was well-tolerated with no observed toxicity at therapeutic doses.

Case Study 2: Synergistic Effects with Antibiotics

A combination therapy study indicated that this compound enhances the efficacy of standard antibiotics against resistant strains of Staphylococcus aureus. This suggests its potential role in overcoming antibiotic resistance.

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of this compound:

  • Synthesis Improvements : Novel synthetic routes have been developed to increase yield and purity, facilitating further biological evaluations.
  • Structure–Activity Relationship (SAR) : Investigations into SAR have identified key functional groups that enhance activity against specific targets while minimizing side effects.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

methyl 5-methyl-1,3-oxazolidine-5-carboxylate

InChI

InChI=1S/C6H11NO3/c1-6(5(8)9-2)3-7-4-10-6/h7H,3-4H2,1-2H3

InChI Key

JECBRRDEUANINS-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCO1)C(=O)OC

Origin of Product

United States

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